10-Nitrooleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

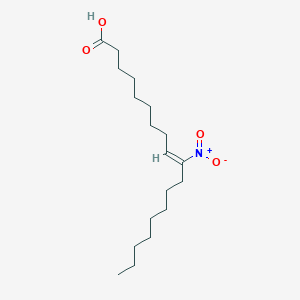

Structure

2D Structure

Properties

Molecular Formula |

C18H33NO4 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

(Z)-10-nitrooctadec-9-enoic acid |

InChI |

InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15- |

InChI Key |

WRADPCFZZWXOTI-ICFOKQHNSA-N |

Isomeric SMILES |

CCCCCCCC/C(=C/CCCCCCCC(=O)O)/[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Endogenous Synthesis of 10-Nitrooleate: A Technical Guide for Researchers

An in-depth exploration of the formation, quantification, and signaling pathways of a critical lipid mediator.

Introduction

10-Nitrooleate (10-NO2-OA) is an endogenous signaling molecule derived from the nitration of oleic acid. This nitro-fatty acid and its regioisomer, 9-nitrooleate, are generated through non-enzymatic reactions involving reactive nitrogen species. Functioning as a potent electrophile, 10-NO2-OA modulates a variety of signaling pathways, primarily through the post-translational modification of key regulatory proteins. Its roles in inflammation, oxidative stress, and metabolic regulation have positioned it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the endogenous synthesis of 10-NO2-OA, methods for its quantification, and its key signaling activities, with a focus on the Nrf2 and PPARγ pathways.

Endogenous Synthesis of this compound

The formation of 10-NO2-OA is a non-enzymatic process that occurs at sites of inflammation and oxidative stress where there is an abundance of both oleic acid and reactive nitrogen species (RNS).

Core Mechanism: The primary mechanism involves the reaction of nitric oxide (•NO) and its metabolites with the double bond of oleic acid. This process is not highly specific, leading to the formation of a mixture of regioisomers, predominantly 9- and this compound.

Key Reactive Species:

-

Peroxynitrite (ONOO⁻): Formed from the rapid reaction of •NO with superoxide (O₂⁻), peroxynitrite is a potent nitrating agent that can directly nitrate the double bond of oleic acid.

-

Nitrogen Dioxide (•NO₂): This radical can be generated from the decomposition of peroxynitrite or the oxidation of nitrite. •NO₂ can add to the double bond of oleic acid, initiating a series of reactions that result in the formation of nitro-oleic acid isomers.

-

Acidified Nitrite: In acidic environments, such as the stomach or inflamed tissues, nitrite (NO₂⁻) can be protonated to form nitrous acid (HNO₂), which can then generate other nitrating species.

-

Myeloperoxidase (MPO): In the presence of hydrogen peroxide (H₂O₂) and nitrite, the enzyme myeloperoxidase, which is abundant in neutrophils, can catalyze the formation of nitrating species.

The reaction of these species with oleic acid can proceed through different chemical pathways, including the formation of nitrovinyl, nitroallyl, and nitrohydroxy derivatives.

Quantitative Data on this compound Levels

The concentration of 10-NO2-OA in biological systems can vary significantly depending on the physiological or pathological state. Below is a summary of reported concentrations in various biological matrices.

| Biological Matrix | Condition | 9-NO2-OA Concentration | 10-NO2-OA Concentration | Reference |

| Human Plasma | Healthy | 306 ± 44 pM | 316 ± 33 pM | [1] |

| Human Plasma | Ischemic Heart Disease | Significantly elevated vs. healthy | Significantly elevated vs. healthy | [2] |

| Rat Adipose Tissue | Oral administration of 10-NO2-[14C]OA | Peak at 6 hours post-dose | Peak at 6 hours post-dose | [3] |

| Mouse Lung | LPS-induced acute lung injury | - | Levels reduced by exogenous 10-NO2-OA treatment | [4][5] |

| Mouse Heart | Ischemia-reperfusion | Increased vs. sham | Increased vs. sham | [6] |

Experimental Protocols

Induction and Measurement of Endogenous this compound in Macrophages

This protocol describes the stimulation of RAW 264.7 macrophages to induce the production of reactive nitrogen species and subsequent measurement of 10-NO2-OA.

1. Cell Culture and Stimulation:

- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

- Seed cells in 6-well plates and allow them to adhere for 24 hours.

- Pre-treat cells with oleic acid (e.g., 50 µM) for 4 hours to enrich the cellular lipid pool.

- Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (20 ng/mL) for 12-24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent •NO production.

2. Sample Preparation:

- Collect the cell culture supernatant.

- Perform a lipid extraction using a solvent system such as ethyl acetate or a solid-phase extraction (SPE) column.

- Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Quantification:

- Utilize a reverse-phase C18 column for chromatographic separation.

- Employ a tandem mass spectrometer operating in negative ion mode.

- Use multiple reaction monitoring (MRM) to detect the specific transition for 10-NO2-OA (e.g., m/z 326 -> m/z 46).

- Quantify the concentration using a standard curve generated with a synthetic 10-NO2-OA standard.

Nrf2 Nuclear Translocation Assay

This protocol outlines the steps to assess the activation of the Nrf2 pathway by measuring its translocation to the nucleus.

1. Cell Treatment:

- Culture a suitable cell line (e.g., HEK293, HepG2) on glass coverslips in a 24-well plate.

- Treat the cells with 10-NO2-OA (e.g., 1-10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control.

2. Immunofluorescence Staining:

- Fix the cells with 4% paraformaldehyde.

- Permeabilize the cells with 0.25% Triton X-100.

- Block non-specific binding with 5% bovine serum albumin (BSA).

- Incubate with a primary antibody against Nrf2 overnight at 4°C.

- Wash and incubate with a fluorescently labeled secondary antibody.

- Counterstain the nuclei with DAPI.

3. Imaging and Analysis:

- Visualize the cells using a fluorescence microscope.

- Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of nuclear translocation.

PPARγ Reporter Gene Assay

This protocol describes a method to measure the activation of PPARγ by 10-NO2-OA using a luciferase reporter gene.

1. Cell Transfection:

- Co-transfect a suitable cell line (e.g., HEK293T, CV-1) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

- Also, co-transfect a control plasmid (e.g., expressing Renilla luciferase) for normalization.

2. Cell Treatment:

- After 24 hours, treat the transfected cells with various concentrations of 10-NO2-OA (e.g., 0.1-10 µM) for 18-24 hours. Include a vehicle control and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

3. Luciferase Assay:

- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

- Express the results as fold activation relative to the vehicle control.

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.

Endogenous Synthesis of this compound

References

- 1. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. academic.oup.com [academic.oup.com]

The Advent of a Novel Endogenous Signaling Mediator: A Technical Guide to the Discovery and History of 10-Nitrooleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, the discovery of endogenous electrophilic lipid mediators has opened new avenues for understanding and treating a spectrum of inflammatory and metabolic diseases. Among these, 10-nitrooleate (10-NO₂-OA), a nitrated derivative of oleic acid, has emerged as a potent signaling molecule with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that has elucidated the multifaceted roles of this compound.

The Genesis of this compound: A Product of Oxidative Stress

The story of this compound is intrinsically linked to the study of nitric oxide (NO) and its reactive nitrogen species (RNS) metabolites. It is now understood that this compound, along with its regioisomer 9-nitrooleate, is formed endogenously through the non-enzymatic nitration of oleic acid.[1][2][3][4] This reaction occurs under conditions of oxidative and nitrative stress, where elevated levels of RNS, such as peroxynitrite and nitrogen dioxide, react with the double bond of oleic acid.[3][4]

Initially, the focus of nitrated fatty acid research was on nitrolinoleic acid. However, subsequent investigations revealed that nitrated derivatives of the more abundant oleic acid are also present in human plasma and tissues, with concentrations that can approach the micromolar range, suggesting physiological relevance.[3][4][5] The formation of these nitrated lipids is not a random event but rather a consequence of the inflammatory milieu, positioning them as key players in the modulation of inflammatory responses.

Key Signaling Hubs: The Mechanisms of this compound Action

The biological effects of this compound are pleiotropic, stemming from its ability to interact with and modulate several key signaling pathways. Its electrophilic nature, conferred by the nitroalkene moiety, allows it to react with nucleophilic residues on proteins, leading to post-translational modifications and altered protein function.[6][7][8]

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

One of the most well-characterized mechanisms of this compound action is its role as a potent endogenous agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][5][9][10] PPARγ is a nuclear receptor that plays a critical role in the regulation of inflammation, metabolism, and cell differentiation. Upon binding to this compound, PPARγ undergoes a conformational change, leading to the transcription of target genes that often have anti-inflammatory functions.[2][11] Studies have shown that this compound can activate PPARγ at submicromolar concentrations, highlighting its high affinity for this receptor.[5][9]

Inhibition of Nuclear Factor-κB (NF-κB) Signaling

The NF-κB pathway is a central regulator of pro-inflammatory gene expression. This compound has been shown to potently inhibit NF-κB activation.[2] This inhibition can occur through multiple mechanisms, including the direct alkylation of the p65 subunit of NF-κB, which prevents its DNA-binding activity.[2] Additionally, the activation of PPARγ by this compound can indirectly suppress NF-κB activity.[2]

Activation of the Nrf2/Keap1 Pathway

The Keap1/Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. This compound, being an electrophile, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and drives the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[12]

Foundational Experimental Evidence

The understanding of this compound's biological functions is built upon a series of key in vitro and in vivo experiments. These studies have not only elucidated its mechanisms of action but also demonstrated its therapeutic potential in various disease models.

Quantitative Data Summary

| Experiment Type | Model | This compound Concentration | Key Finding | Reference |

| PPARγ Activation | Reporter Assay (MCF-7 cells) | ≥ 0.3 µM | Induces PPARγ transactivation | [13] |

| Nrf2 Activation | Reporter Assay (MCF-7 cells) | ≥ 3 µM | Induces Nrf2 transactivation | [13] |

| Anti-inflammatory Effects | LPS-stimulated Macrophages | IC50 values in low µM range | Inhibition of pro-inflammatory cytokine secretion | [14] |

| Inhibition of Neutrophil Chemotaxis | CLP-induced Sepsis in Mice | N/A | Inhibited PMN migration | [1] |

| Reduction of Acute Lung Injury | LPS-induced ALI in Mice | 50 µg intratracheal injection | Reduced lung inflammation and injury markers | [2] |

| Atherosclerosis Reduction | apoE-/- Mice | 8 mg/kg/day | Markedly reduced atherosclerotic lesion formation | [12] |

| Attenuation of Colitis | DSS-induced Colitis in Mice | N/A | Reduced disease activity index and colon shortening | [11] |

Detailed Methodologies of Key Experiments

-

Cell Line: MCF-7 cells were used as they are a common model for studying nuclear receptor activation.

-

Protocol: Cells were transiently transfected with a reporter plasmid containing a PPARγ response element (PPRE) linked to a luciferase gene. Following transfection, cells were treated with varying concentrations of this compound.

-

Data Analysis: Luciferase activity was measured as an indicator of PPARγ transactivation. Results were typically expressed as fold induction over a vehicle control.

-

Reference: [13]

-

Cell Lines: THP-1 and RAW264.7 macrophage cell lines, as well as primary human peripheral blood mononuclear cells (hPBMCs), were utilized.

-

Protocol: Cells were pre-treated with different concentrations of this compound for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Data Analysis: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The IC50 value, representing the concentration of this compound required to inhibit cytokine production by 50%, was determined.

-

Reference: [14]

-

Animal Model: Male C57BL/6 mice were used.

-

Protocol: ALI was induced by intratracheal instillation of LPS. A treatment group received an intratracheal administration of this compound (50 µg) 30 minutes after LPS challenge. Control groups received vehicle.

-

Data Analysis: After a set time, various markers of lung injury and inflammation were assessed. These included:

-

Bronchoalveolar lavage (BAL) fluid analysis: Total and differential cell counts, and protein concentration.

-

Lung wet-to-dry weight ratio: As an index of pulmonary edema.

-

Myeloperoxidase (MPO) activity: As a measure of neutrophil infiltration in the lung tissue.

-

Histological analysis: Of lung tissue sections stained with Hematoxylin and Eosin (H&E).

-

Cytokine levels: In plasma and BAL fluid measured by ELISA.

-

-

Reference: [2]

Synthesis and Detection

The advancement of this compound research has been paralleled by the development of methods for its synthesis and detection. Efficient and scalable synthetic routes have been established, allowing for the regiospecific and stereoselective production of all possible isomers of nitrooleic acid.[15][16][17] This has been crucial for conducting detailed structure-activity relationship studies.

For detection and quantification in biological samples, mass spectrometry-based approaches, often coupled with liquid chromatography (LC-MS), have been instrumental.[18] These sensitive techniques have enabled the identification and measurement of this compound and its metabolites in complex biological matrices, providing insights into its in vivo formation and distribution.[18]

Therapeutic Horizons

The potent anti-inflammatory and cytoprotective properties of this compound have positioned it as a promising therapeutic candidate for a range of diseases characterized by inflammation and oxidative stress. Preclinical studies have demonstrated its efficacy in models of:

-

Sepsis: By inhibiting neutrophil chemotaxis.[1]

-

Acute Lung Injury: By reducing inflammation and edema.[2]

-

Cardiovascular Diseases: Including atherosclerosis and pulmonary hypertension.[12][19][20]

-

Inflammatory Bowel Disease: By attenuating colonic inflammation.[11]

-

Allergic Airway Disease: By reducing pathological and molecular markers of the disease.

The development of synthetic this compound analogs is an active area of research, with the goal of optimizing its pharmacokinetic and pharmacodynamic properties for clinical applications.[21]

Conclusion

The discovery of this compound as an endogenous signaling molecule has significantly advanced our understanding of the interplay between oxidative stress, inflammation, and cellular regulation. From its origins as a byproduct of nitric oxide metabolism to its characterization as a potent multi-pathway modulator, the journey of this compound research has unveiled a novel therapeutic target with broad clinical potential. The foundational experiments detailed in this guide provide a robust framework for future investigations aimed at harnessing the therapeutic benefits of this fascinating electrophilic lipid.

References

- 1. The nitrated fatty acid, this compound inhibits the neutrophil chemotaxis via peroxisome proliferator-activated receptor gamma in CLP-induced sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nitrated oleic acid up-regulates PPARgamma and attenuates experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitro-fatty acids reduce atherosclerosis in apoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of nitrolipids. All four possible diastereomers of nitrooleic acids: (E)- and (Z)-, 9- and 10-nitro-octadec-9-enoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 18. Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nitro-fatty acids in cardiovascular regulation and diseases: characteristics and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protective Effects of 10-nitro-oleic Acid in a Hypoxia-Induced Murine Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nitro-Oleic Acid (NO2-OA) Improves Systolic Function in Dilated Cardiomyopathy by Attenuating Myocardial Fibrosis [mdpi.com]

The Biological Role of 10-Nitrooleate in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can lead to a variety of diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. The resolution of inflammation is an active process involving a complex network of signaling pathways and mediators. Among the endogenous lipid mediators that have garnered significant interest for their potent anti-inflammatory properties is 10-nitrooleate (10-NO2-OA).

This compound is a nitrated fatty acid (NFA) formed endogenously through the non-enzymatic reaction of nitric oxide (NO) or its metabolites with oleic acid.[1] It has emerged as a key signaling molecule that modulates multiple pathways central to the inflammatory response. Its pleiotropic effects, including the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and nuclear factor erythroid 2-related factor 2 (Nrf2), alongside the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway, position it as a promising therapeutic candidate for a range of inflammatory conditions.[2][3] This technical guide provides an in-depth overview of the biological role of 10-NO2-OA in inflammation, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and providing key experimental protocols.

Mechanism of Action: A Triad of Anti-Inflammatory Signaling

The anti-inflammatory effects of 10-NO2-OA are primarily mediated through its interaction with three key transcription factors: NF-κB, Nrf2, and PPARγ.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. 10-NO2-OA has been shown to potently inhibit NF-κB activation through multiple mechanisms. One key mechanism is the direct nitroalkylation of the p65 subunit of NF-κB, which inhibits its DNA binding activity.[3] Additionally, 10-NO2-OA can prevent the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which is necessary for NF-κB to translocate to the nucleus and initiate transcription.

Activation of the Nrf2 Antioxidant Response Pathway

Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes that combat oxidative stress, a key component of inflammation. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). Electrophilic molecules like 10-NO2-OA can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[4] The freed Nrf2 then translocates to the nucleus, binds to the antioxidant response element (ARE), and drives the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ)

PPARγ is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and the regulation of inflammation. 10-NO2-OA is a potent endogenous ligand and agonist of PPARγ.[2][5] Upon activation by 10-NO2-OA, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transrepression of pro-inflammatory genes by interfering with the activity of other transcription factors like NF-κB and activator protein-1 (AP-1). Furthermore, PPARγ activation can also upregulate the expression of anti-inflammatory and antioxidant genes.

Signaling Pathway Diagrams

To visually represent the complex interplay of these pathways, the following diagrams have been generated using the DOT language.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

Caption: Activation of the PPARγ signaling pathway by this compound.

Quantitative Summary of Anti-inflammatory Effects

The following tables summarize the quantitative effects of 10-NO2-OA on key inflammatory markers and signaling pathways from various preclinical studies.

| In Vitro Model | Cell Type | Stimulus | 10-NO2-OA Concentration | Effect | Reference |

| PPARγ Activation | A549 cells | - | 0.1 - 5 µM | Dose-dependent activation of PPARγ reporter | [3] |

| PPARγ Activation | Various | - | EC50 = 0.63 - 1.73 µM | Activation of PPARγ | [2] |

| Nrf2 Activation | Human Umbilical Vein Endothelial Cells | - | 5 µM | Increased Nrf2 binding to ARE | [4] |

| NF-κB Inhibition | Alveolar Macrophages | LPS | 50 µg in vivo | Significantly reduced NF-κB DNA binding activity | [3] |

| Cytokine Production | RAW 264.7 Macrophages | LPS (100 ng/mL) | 1 µM | Significant inhibition of TNF-α, IL-6, and IL-1β production | [6] |

| Macrophage Polarization | RAW 264.7 Macrophages | IL-4 | 1 µM | Decreased expression of M2 marker Arginase-I | [7] |

| In Vivo Model | Animal | Disease Model | 10-NO2-OA Dose | Effect | Reference |

| Acute Lung Injury | Mouse | LPS-induced | 50 µg, intratracheal | Reduced plasma TNF-α and IL-6 by ~50% | [3] |

| Acute Lung Injury | Mouse | LPS-induced | 50 µg, intratracheal | Reduced neutrophil infiltration in BAL fluid by ~60% | [3] |

| Sepsis | Mouse | Cecal Ligation and Puncture | Not specified | Inhibited neutrophil chemotaxis | [1] |

| Inflammatory Bowel Disease | Mouse | DSS-induced colitis | Not specified | Reduced disease activity index and prevented colon shortening | [5] |

| Allergic Airway Disease | Mouse | Ovalbumin-induced | Not specified | Reduced airway hyperresponsiveness and inflammation |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the study of 10-NO2-OA.

Protocol 1: LPS-Induced Acute Lung Injury (ALI) in Mice

This protocol describes the induction of acute lung injury in mice using lipopolysaccharide (LPS) and subsequent treatment with 10-NO2-OA, as adapted from Reddy et al. (2012).[3]

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

Ketamine and xylazine for anesthesia

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound (10-NO2-OA)

-

10% DMSO in sterile saline (vehicle)

-

Surgical instruments for tracheotomy

-

Microsyringe for intratracheal injection

Procedure:

-

Anesthetize mice with an intraperitoneal injection of ketamine (90 mg/kg) and xylazine (10 mg/kg).

-

Perform a tracheotomy to expose the trachea.

-

Induce ALI by intratracheal (i.t.) injection of 50 µg of LPS in 50 µL of sterile saline.

-

Thirty minutes after LPS administration, inject 50 µg of 10-NO2-OA in 50 µL of 10% DMSO (or vehicle for the control group) intratracheally.

-

Allow the mice to recover for 5.5 hours.

-

Euthanize the mice and collect bronchoalveolar lavage (BAL) fluid, blood (for plasma), and lung tissue for analysis of inflammatory markers (e.g., cell counts, cytokine levels, myeloperoxidase activity).

Caption: Experimental workflow for the LPS-induced acute lung injury model in mice.

Protocol 2: In Vitro Macrophage Stimulation

This protocol outlines the procedure for stimulating macrophage cells in culture with LPS to induce an inflammatory response and treatment with 10-NO2-OA, based on the methods described by Verescakova et al. (2016).[6]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound (10-NO2-OA)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 96-well or 6-well)

-

Reagents for downstream assays (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.

-

Seed the cells into appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 10-NO2-OA (e.g., 0.1, 0.5, 1.0 µM) or vehicle for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours for cytokine analysis).

-

Collect the cell culture supernatant for the measurement of secreted inflammatory mediators (e.g., TNF-α, IL-6, nitric oxide).

-

Lyse the cells to extract protein or RNA for analysis of intracellular signaling pathways (e.g., Western blotting for phosphorylated NF-κB, qPCR for gene expression).

Protocol 3: NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This is a general protocol for assessing NF-κB DNA binding activity, which can be adapted for use with nuclear extracts from cells or tissues treated with 10-NO2-OA.

Materials:

-

Nuclear protein extraction kit

-

BCA protein assay kit

-

NF-κB consensus oligonucleotide probe

-

T4 polynucleotide kinase

-

[γ-32P]ATP

-

Poly(dI-dC)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 1 mM EDTA, 5% glycerol)

-

Loading buffer

-

Non-denaturing polyacrylamide gel (e.g., 6%)

-

Tris-borate-EDTA (TBE) buffer

-

Phosphorimager screen and scanner

Procedure:

-

Extract nuclear proteins from control and 10-NO2-OA-treated cells or tissues.

-

Determine the protein concentration of the nuclear extracts using a BCA assay.

-

Label the NF-κB oligonucleotide probe with [γ-32P]ATP using T4 polynucleotide kinase.

-

Set up the binding reaction by incubating 5-10 µg of nuclear extract with the radiolabeled probe in the presence of poly(dI-dC) in binding buffer for 20-30 minutes at room temperature.

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture and incubate for an additional 20-30 minutes.

-

Add loading buffer to the reactions and resolve the DNA-protein complexes on a non-denaturing polyacrylamide gel in 0.5x TBE buffer.

-

Dry the gel and expose it to a phosphorimager screen.

-

Analyze the results using a phosphorimager to visualize and quantify the NF-κB DNA binding activity.

Clinical Development of this compound (CXA-10)

The promising preclinical data for 10-NO2-OA has led to its development as a clinical drug candidate under the name CXA-10. Phase 1 clinical trials have been completed, demonstrating that both intravenous and oral formulations of CXA-10 are well-tolerated in human subjects.[8] These studies also showed evidence of target engagement, with activation of Nrf2-dependent gene expression and inhibition of key biomarkers of inflammation and fibrosis. CXA-10 is currently being investigated in Phase 2 clinical trials for orphan indications such as focal segmental glomerulosclerosis (FSGS) and pulmonary arterial hypertension (PAH).

Conclusion

This compound is a potent endogenous lipid mediator with significant anti-inflammatory and cytoprotective properties. Its ability to modulate the key inflammatory signaling pathways of NF-κB, Nrf2, and PPARγ underscores its therapeutic potential for a wide range of inflammatory diseases. The extensive preclinical data, coupled with a favorable safety profile in early clinical trials, positions 10-NO2-OA as a promising next-generation therapeutic for conditions with an underlying inflammatory and fibrotic pathology. Further research and ongoing clinical investigations will continue to elucidate the full therapeutic utility of this fascinating molecule.

References

- 1. The nitrated fatty acid, this compound inhibits the neutrophil chemotaxis via peroxisome proliferator-activated receptor gamma in CLP-induced sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrated oleic acid up-regulates PPARgamma and attenuates experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complexa Announces Successful Completion Of Four Phase 1 Studies Of CXA-10 And Planned Phase 2 Initiation In Multiple Orphan Indications During 2016 - BioSpace [biospace.com]

An In-depth Technical Guide to the 10-Nitrooleate and PPAR-gamma Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between 10-Nitrooleate (10-NO₂-OA) and the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). 10-NO₂-OA, an endogenous electrophilic nitro-fatty acid, acts as a potent partial agonist of PPARγ. This interaction is initiated by a covalent modification within the receptor's ligand-binding domain, triggering a signaling cascade that modulates genes involved in metabolism and inflammation. This document details the molecular mechanism of action, presents quantitative data on ligand activity, outlines key experimental protocols for studying this pathway, and identifies downstream genetic targets.

Introduction: PPAR-gamma and this compound

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is a crucial regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[1][2] PPARγ exists in two primary isoforms, PPARγ1 and PPARγ2, with PPARγ2 being predominantly expressed in adipose tissue.[1] Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.[3][5]

This compound (10-NO₂-OA) is a nitrated derivative of oleic acid, formed endogenously through nitric oxide-dependent reactions, particularly under conditions of inflammatory and metabolic stress. It is recognized as a powerful signaling molecule and a high-affinity endogenous ligand for PPARγ, capable of activating the receptor at nanomolar concentrations.[6][7] Unlike many synthetic full agonists (e.g., thiazolidinediones), 10-NO₂-OA acts as a selective PPARγ modulator or partial agonist, suggesting a distinct mechanism of action and potentially a different profile of physiological effects and side effects.[7]

Molecular Mechanism of Activation

The activation of PPARγ by 10-NO₂-OA is distinct from non-covalent ligand binding. It occurs through a covalent adduction mechanism.

-

Michael Addition: 10-NO₂-OA is an electrophilic molecule. It targets a specific, highly nucleophilic cysteine residue (Cys-285) located within the ligand-binding pocket of PPARγ.[8][9] The activation occurs via a Michael addition reaction, where the cysteine thiol group attacks the electrophilic carbon of the nitroalkene, forming a stable covalent bond.[7]

-

Conformational Change: This covalent modification induces a specific conformational change in the PPARγ ligand-binding domain (LBD).[9] This structural alteration is critical for the subsequent steps of receptor activation.

-

Heterodimerization and DNA Binding: The ligand-activated PPARγ forms a heterodimer with RXR.[3][4] This heterodimer complex has a high affinity for PPREs located in the regulatory regions of target genes.[5]

-

Coactivator Recruitment and Gene Transcription: The conformational change in the LBD facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins (such as PGC-1α and SRC1).[10] This coactivator complex then initiates the transcription of downstream target genes, leading to changes in cellular metabolism and inflammatory responses.[10][11]

Below is a diagram illustrating this signaling pathway.

Quantitative Data Presentation

The potency and binding affinity of 10-NO₂-OA and related compounds for PPARγ have been quantified using various assays. The tables below summarize key data points, with EC₅₀ representing the concentration for half-maximal activation and IC₅₀ representing the concentration for 50% inhibition in competitive binding assays.

Table 1: PPARγ Activation (EC₅₀ Values)

| Compound | EC₅₀ (µM) | Assay System | Reference |

| 10-NO₂-Oleic Acid | < 0.001 (extrapolated) | TR-FRET (DTT-free) | [4] |

| 10-NO₂-Oleic Acid | ~0.013 | TR-FRET (125 µM DTT) | [4] |

| Nitro-Linoleic Acid (9/10-NO₂-LA) | 0.41 | Luciferase Reporter | [3][12] |

| Nitro-Linoleic Acid (12-NO₂-LA) | 0.045 - 0.07 | Luciferase Reporter | [3][12] |

| Rosiglitazone (Full Agonist) | 0.067 | Luciferase Reporter | [3] |

| Rosiglitazone (Full Agonist) | ~0.031 | TR-FRET (125 µM DTT) | [4] |

Table 2: PPARγ Competitive Binding (IC₅₀ Values)

| Compound | IC₅₀ (µM) | Assay System | Reference |

| 10-NO₂-Oleic Acid | 0.63 - 1.73 | Radioligand Competition | [12] |

| Nitro-Linoleic Acid (9/10-NO₂-LA) | 0.60 | Radioligand Competition | [3] |

| Nitro-Linoleic Acid (12-NO₂-LA) | 0.41 | Radioligand Competition | [3] |

| Rosiglitazone (Full Agonist) | 0.25 | Radioligand Competition | [3] |

Downstream Target Genes

Activation of PPARγ by 10-NO₂-OA modulates the expression of a suite of genes critical to metabolic regulation and inflammation.

Table 3: Selected Downstream Target Genes of the PPARγ Pathway

| Gene Symbol | Gene Name | Function | Effect of Activation |

| CD36 | CD36 Molecule (Thrombospondin Receptor) | Fatty acid translocase | Upregulation |

| FABP4 | Fatty Acid Binding Protein 4 | Intracellular fatty acid transport | Upregulation |

| ADIPOQ | Adiponectin, C1Q and Collagen Domain Containing | Insulin-sensitizing adipokine | Upregulation[13] |

| SLC2A4 (GLUT4) | Solute Carrier Family 2 Member 4 | Insulin-regulated glucose transporter | Upregulation |

| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | Downregulation[6] |

| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | Downregulation[6] |

| SREBF1 (SREBP1) | Sterol Regulatory Element Binding Transcription Factor 1 | Lipogenesis transcription factor | Downregulation |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the 10-NO₂-OA and PPARγ interaction.

Luciferase Reporter Gene Assay for PPARγ Activation

This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.

Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a PPRE promoter. If a test compound (e.g., 10-NO₂-OA) activates PPARγ, the PPARγ/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The resulting luminescence is measured and is proportional to the level of PPARγ activation.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture COS-7 or U2OS cells in DMEM supplemented with 10% FBS to ~80% confluency in 96-well plates.[2]

-

Co-transfect cells using a suitable transfection reagent (e.g., Lipofectamine) with:

-

A PPARγ expression vector (e.g., pCMV-hPPARγ).

-

A PPRE-driven firefly luciferase reporter vector (e.g., pGL3-PPRE-luc).

-

A control vector expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.

-

-

Incubate for 24 hours post-transfection.

-

-

Compound Treatment:

-

Prepare serial dilutions of 10-NO₂-OA, a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO) in the appropriate cell culture medium.

-

Replace the medium in the transfected wells with the medium containing the test compounds.

-

Incubate for 16-24 hours at 37°C in a CO₂ incubator.

-

-

Lysis and Luminescence Measurement:

-

Wash cells once with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system on a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the "Fold Activation" by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.

-

Plot the Fold Activation against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the PPARγ LBD.

Principle: The assay uses a GST-tagged PPARγ-LBD, a Terbium (Tb)-labeled anti-GST antibody (FRET donor), and a fluorescently-labeled PPARγ ligand, or "tracer" (FRET acceptor). When the tracer is bound to the LBD, the donor (Tb-antibody) and acceptor (tracer) are in close proximity, allowing FRET to occur upon excitation. A test compound that binds to the LBD will displace the tracer, decreasing the FRET signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a complete TR-FRET assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween 20, 5 mM DTT).

-

Prepare a 4X solution of the test compound (e.g., 10-NO₂-OA) and a known competitor (e.g., GW1929) by serial dilution.

-

Prepare a 4X solution of the fluorescent tracer (e.g., Fluormone™ Pan-PPAR Green).

-

Prepare a 2X solution of GST-PPARγ-LBD and Tb-anti-GST antibody in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 4X test compound dilutions to the appropriate wells.

-

Add 5 µL of the 4X fluorescent tracer solution to all wells.

-

Add 10 µL of the 2X PPARγ-LBD/Tb-antibody mixture to all wells. The final volume is 20 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1-6 hours, protected from light.

-

Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) using a TR-FRET compatible plate reader with an excitation wavelength of ~340 nm.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio by dividing the acceptor emission signal (520 nm) by the donor emission signal (495 nm).

-

Plot the TR-FRET ratio against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

3T3-L1 Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of pre-adipocytes into mature, lipid-accumulating adipocytes, a key function of PPARγ activation.

Principle: 3T3-L1 pre-adipocytes are treated with an adipogenic cocktail, which typically includes insulin, a glucocorticoid, and a cAMP-elevating agent. Activation of PPARγ by a test compound like 10-NO₂-OA enhances this differentiation process. The degree of differentiation is visualized and quantified by staining the intracellular lipid droplets with Oil Red O.

Detailed Protocol:

-

Cell Culture:

-

Culture 3T3-L1 pre-adipocytes in DMEM with 10% Bovine Calf Serum.

-

Seed cells in 6-well or 24-well plates and grow to 100% confluence. Maintain confluence for an additional 48 hours to induce growth arrest.

-

-

Induction of Differentiation:

-

Day 0: Replace the medium with Differentiation Medium (DMEM, 10% FBS, 1.0 µM Dexamethasone, 0.5 mM IBMX, 1.0 µg/mL Insulin) containing the test compound (e.g., 10-NO₂-OA), a positive control (e.g., Rosiglitazone), or a vehicle control.

-

Day 2: Replace the medium with Adipocyte Maintenance Medium (DMEM, 10% FBS, 1.0 µg/mL Insulin) containing the respective test compounds.

-

Day 4 onwards: Replace the medium every 2-3 days with fresh Adipocyte Maintenance Medium containing the test compounds. Differentiation is typically complete by Day 8-10.

-

-

Oil Red O Staining and Quantification:

-

Wash the differentiated adipocytes with PBS.

-

Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the cells with a working solution of Oil Red O for 20-30 minutes to stain the intracellular lipid droplets red.

-

Wash extensively with water to remove unbound dye.

-

Visually assess and photograph the cells using a microscope.

-

For quantification, elute the dye from the stained cells using 100% isopropanol and measure the absorbance of the eluate at ~510 nm using a spectrophotometer.

-

Immunoprecipitation (IP) and Mass Spectrometry (MS) for Covalent Adduct Detection

This method is used to confirm the direct covalent binding of 10-NO₂-OA to PPARγ at Cys-285.

Principle: Cells overexpressing a tagged version of PPARγ (e.g., FLAG-tagged) are treated with 10-NO₂-OA. The PPARγ protein is then isolated from cell lysates using an antibody against the tag (immunoprecipitation). The isolated protein is digested into peptides, and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide containing Cys-285 and confirm the mass shift corresponding to the adduction of 10-NO₂-OA.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Transfect HEK 293T cells with a FLAG-tagged PPARγ expression vector.

-

Treat the cells with 10-NO₂-OA (e.g., 5 µM) for 2-4 hours.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads.

-

Incubate the cleared lysate with an anti-FLAG antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complex.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the PPARγ protein from the beads.

-

-

Sample Preparation for Mass Spectrometry:

-

Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

-

Excise the band corresponding to PPARγ.

-

Perform in-gel tryptic digestion:

-

Reduce the protein with dithiothreitol (DTT).

-

Alkylate with iodoacetamide.

-

Digest with sequencing-grade trypsin overnight at 37°C.

-

-

Extract the resulting peptides from the gel.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-LC system.

-

Set the mass spectrometer to perform data-dependent acquisition, fragmenting the most abundant precursor ions.

-

Search the resulting MS/MS spectra against a protein database containing the sequence of FLAG-PPARγ.

-

Specifically search for a variable modification on Cys-285 corresponding to the mass of 10-NO₂-OA (327.45 Da). The identification of the peptide containing Cys-285 with this specific mass shift confirms the covalent adduction.

-

Conclusion

This compound is a significant endogenous signaling molecule that functions as a selective partial agonist of PPARγ. Its unique mechanism of activation through covalent modification of Cys-285 distinguishes it from traditional non-covalent agonists. This interaction initiates a transcriptional program that favorably modulates genes involved in lipid and glucose metabolism while suppressing pro-inflammatory pathways. The detailed methodologies and quantitative data presented in this guide provide a robust framework for researchers in academia and industry to further investigate the therapeutic potential of 10-NO₂-OA and other nitro-fatty acids in the context of metabolic diseases, inflammation, and drug development.

References

- 1. PPAR Gamma: From Definition to Molecular Targets and Therapy of Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Posttranslational Modifications in Peroxisome Proliferator-Activated Receptor γ Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FABP4 Controls Fat Mass Expandability (Adipocyte Size and Number) through Inhibition of CD36/SR-B2 Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural insight into PPARgamma activation through covalent modification with endogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]

- 9. Cell-Specific Determinants of Peroxisome Proliferator-Activated Receptor γ Function in Adipocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction between CD36 and FABP4 modulates adipocyte-induced fatty acid import and metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Energy intake and adiponectin gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Additive regulation of adiponectin expression by the mediterranean diet olive oil components oleic Acid and hydroxytyrosol in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Modulatory Role of 10-Nitrooleate on the NF-κB Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

10-Nitrooleate (10-NO₂-OA), an endogenous electrophilic fatty acid, has emerged as a potent modulator of inflammatory pathways, primarily through its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling cascade. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory actions of 10-NO₂-OA, supported by available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways. The multifaceted interaction of 10-NO₂-OA with the NF-κB pathway underscores its therapeutic potential in a range of inflammatory diseases.

Core Mechanisms of this compound-Mediated NF-κB Inhibition

This compound employs a multi-pronged approach to attenuate NF-κB signaling, targeting key components of the cascade both in the cytoplasm and the nucleus.

1.1. Direct Alkylation of NF-κB Subunits: As an electrophile, 10-NO₂-OA can directly interact with nucleophilic residues on proteins. It has been shown to form covalent adducts with the p65 (RelA) and p50 subunits of the NF-κB heterodimer.[1][2] This alkylation is thought to sterically hinder the DNA-binding domain of NF-κB, thereby preventing its association with κB consensus sites in the promoters of pro-inflammatory genes.

1.2. Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing its translocation to the nucleus. 10-NO₂-OA has been demonstrated to inhibit the phosphorylation of IκBα, thus preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[3]

1.3. Activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ): 10-NO₂-OA is a known agonist of PPARγ, a nuclear receptor with potent anti-inflammatory properties.[2][4][5] Upon activation by 10-NO₂-OA, PPARγ can translocate to the nucleus and interfere with NF-κB-mediated transcription through several mechanisms, including:

-

Transrepression: Activated PPARγ can directly bind to NF-κB subunits, preventing their interaction with co-activators.

-

Co-activator Competition: PPARγ and NF-κB compete for a limited pool of transcriptional co-activators, such as CREB-binding protein (CBP)/p300.

-

Induction of Anti-inflammatory Genes: PPARγ activation leads to the transcription of genes that antagonize NF-κB signaling.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the inhibitory effects of this compound on the NF-κB signaling pathway and downstream inflammatory responses.

| Parameter | Cell/System | Treatment | Concentration of 10-NO₂-OA | Observed Effect | Reference |

| NF-κB DNA Binding Activity | Murine Lung Tissue | LPS-induced Acute Lung Injury | 50 µg (in vivo) | Significant decrease in NF-κB DNA binding activity compared to LPS-treated controls. | [2] |

| NF-κB p65 Activation | Murine Myocardial Tissue | Ischemia/Reperfusion | 20 nmol/g body weight (in vivo) | Marked reduction in NF-κB p65 activation compared to vehicle-treated mice. | [6] |

| NF-κB-dependent Luciferase Activity | Jurkat Cells | PMA/Ionomycin | 5 µM | Significant reduction in NF-κB transcriptional activity. | [3] |

| IκBα Phosphorylation | Jurkat Cells | PMA/Ionomycin | Not specified | Reduction in IκBα phosphorylation. | [3] |

| Parameter | Cell/System | Treatment | Concentration of 10-NO₂-OA | Observed Effect | Reference |

| PPARγ Activation (Reporter Assay) | A549 Cells | - | 0.1 - 5 µM | Dose-dependent activation of PPARγ. | [2] |

| PPARγ Activation (Reporter Assay) | CV-1 Cells | - | Concentration-dependent | Induces transactivation of PPARγ. | [5] |

| PPARγ Activation (Reporter Assay) | MCF-7 Cells | - | ≥ 0.3 µM | Induces transactivation of PPARγ. | [5] |

| Parameter | Cell/System | Treatment | Concentration of 10-NO₂-OA | Observed Effect | Reference |

| TNF-α Secretion | Murine Serum | Ischemia/Reperfusion | 20 nmol/g body weight (in vivo) | Significantly reduced serum TNF-α levels. | [6] |

| IL-6 Secretion | Murine Serum | Ischemia/Reperfusion | 20 nmol/g body weight (in vivo) | Significantly reduced serum IL-6 levels. | [6] |

| ICAM-1 mRNA Expression | Murine Myocardial Tissue | Ischemia/Reperfusion | 20 nmol/g body weight (in vivo) | Significant reduction in ICAM-1 mRNA expression. | [6] |

| MCP-1 mRNA Expression | Murine Myocardial Tissue | Ischemia/Reperfusion | 20 nmol/g body weight (in vivo) | Significant suppression of MCP-1 mRNA levels. | [6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits NF-κB signaling via multiple mechanisms.

Caption: Workflow for assessing p65 nuclear translocation via Western blot.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on NF-κB signaling.

4.1. Western Blot for p65 Nuclear Translocation

This protocol outlines the steps to determine the effect of 10-NO₂-OA on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

a. Cell Culture and Treatment:

-

Seed appropriate cells (e.g., RAW 264.7 macrophages, HUVECs) in 6-well plates and grow to 80-90% confluency.

-

Pre-incubate cells with desired concentrations of 10-NO₂-OA (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate cells with a pro-inflammatory agent (e.g., 100 ng/mL LPS or 10 ng/mL TNF-α) for 30-60 minutes.

b. Nuclear and Cytoplasmic Fractionation:

-

Wash cells with ice-cold PBS and scrape into a microcentrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 200 µL of hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).

-

Incubate on ice for 15 minutes.

-

Add 10 µL of 10% NP-40 and vortex for 10 seconds.

-

Centrifuge at 12,000 x g for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.

-

Resuspend the nuclear pellet in 50 µL of hypertonic buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C. The supernatant contains the nuclear fraction.

c. Western Blotting:

-

Determine protein concentration of both fractions using a BCA or Bradford assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against p65 (e.g., 1:1000 dilution) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detect bands using an enhanced chemiluminescence (ECL) substrate.

-

To ensure proper fractionation, probe membranes for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

4.2. IKKβ In Vitro Kinase Assay

This assay measures the direct effect of 10-NO₂-OA on the kinase activity of the IKKβ subunit.

-

Immunoprecipitate the IKK complex from cell lysates of stimulated cells using an anti-IKKγ antibody.

-

Wash the immunoprecipitates with kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 20 µM ATP).

-

Pre-incubate the immunoprecipitated IKK complex with various concentrations of 10-NO₂-OA or vehicle for 15-30 minutes at 30°C.

-

Initiate the kinase reaction by adding a recombinant GST-IκBα (aa 1-54) substrate and [γ-³²P]ATP.

-

Incubate for 20-30 minutes at 30°C.

-

Terminate the reaction by adding SDS loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and visualize the phosphorylated GST-IκBα by autoradiography.

-

Quantify the band intensity to determine the extent of IKKβ inhibition.

4.3. Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the DNA binding activity of NF-κB and its inhibition by 10-NO₂-OA.

-

Prepare nuclear extracts from cells treated with 10-NO₂-OA and/or a pro-inflammatory stimulus as described in section 4.1.b.

-

Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP or a non-radioactive label (e.g., biotin).

-

Incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 0.5 mM EDTA, 4% glycerol, 1 µg poly(dI-dC)) for 20-30 minutes at room temperature.

-

For supershift analysis, add an antibody specific to p65 or p50 to the reaction mixture to confirm the identity of the protein-DNA complex.

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualize the bands by autoradiography or chemiluminescence. A decrease in the intensity of the shifted band in the presence of 10-NO₂-OA indicates inhibition of NF-κB DNA binding.

4.4. NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing multiple copies of the NF-κB consensus sequence upstream of the luciferase gene, and a Renilla luciferase plasmid (for normalization).

-

After 24 hours, pre-treat the cells with various concentrations of 10-NO₂-OA for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α).

-

After 6-8 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in normalized luciferase activity indicates inhibition of NF-κB transcriptional activity.

4.5. PPARγ Transactivation Assay

This assay measures the ability of 10-NO₂-OA to activate PPARγ.

-

Co-transfect cells with a mammalian expression vector for PPARγ, a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene, and a Renilla luciferase plasmid.

-

After 24 hours, treat the cells with various concentrations of 10-NO₂-OA or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

After 18-24 hours, lyse the cells and measure luciferase activities as described in section 4.4.

-

An increase in normalized luciferase activity indicates activation of PPARγ.

Conclusion

This compound demonstrates significant inhibitory effects on the NF-κB signaling cascade through a combination of direct and indirect mechanisms. Its ability to alkylate NF-κB subunits, prevent IκBα degradation, and activate the anti-inflammatory nuclear receptor PPARγ highlights its potential as a therapeutic agent for a variety of inflammatory conditions. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic properties of this endogenous signaling molecule. Further research is warranted to fully elucidate the quantitative aspects of these interactions and to translate these findings into clinical applications.

References

- 1. Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Anti-inflammatory Properties of 10-Nitrooleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrooleate (10-NO₂-OA) is an endogenous, electrophilic nitro-fatty acid that has emerged as a potent signaling mediator with significant anti-inflammatory properties.[1][2][3] Formed from the reaction of nitric oxide-derived species with oleic acid, 10-NO₂-OA is being investigated as a promising therapeutic agent for a variety of inflammatory and fibrotic diseases.[4][5] This technical guide provides a comprehensive overview of the mechanisms of action, experimental evidence, and key signaling pathways modulated by 10-NO₂-OA in the context of inflammation.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 10-NO₂-OA are pleiotropic, involving the modulation of several key signaling pathways that regulate immune responses and cellular stress. The primary mechanisms include:

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: 10-NO₂-OA is a potent agonist of PPARγ, a nuclear receptor that plays a central role in the resolution of inflammation.[6][7][8] Activation of PPARγ by 10-NO₂-OA leads to the transcriptional repression of pro-inflammatory genes and the diminished production of cytokines, chemokines, and reactive oxygen species.[6]

-

Nuclear Factor-κB (NF-κB) Inhibition: The NF-κB signaling pathway is a critical driver of inflammation. 10-NO₂-OA has been shown to inhibit NF-κB activity through multiple mechanisms, including the alkylation of the p65 subunit, which reduces its DNA-binding activity, and by blocking the phosphorylation and degradation of IκB, an inhibitor of NF-κB.[6][8]

-

Keap1/Nrf2 Pathway Modulation: 10-NO₂-OA activates the Keap1/Nrf2 antioxidant response pathway.[6][9] It does so by reacting with specific cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2.[9] Nrf2 then initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[10][11]

-

Modulation of Macrophage Polarization: 10-NO₂-OA can influence the polarization of macrophages, key cells in the inflammatory response. It has been shown to modulate both the pro-inflammatory "M1-like" and the regulatory "M2-like" macrophage phenotypes.[12][13] This includes inhibiting the production of pro-inflammatory mediators by M1-like macrophages.[13]

Quantitative Data on the Anti-inflammatory Effects of this compound

The following table summarizes key quantitative data from various studies investigating the anti-inflammatory effects of this compound.

| Parameter | Experimental System | 10-NO₂-OA Concentration/Dose | Observed Effect | Reference |

| PPARγ Transactivation | MCF-7 cells | ≥ 0.3 µM | Induction of PPARγ reporter gene activity. | [14] |

| Nrf2 Transactivation | MCF-7 cells | ≥ 3 µM | Induction of Nrf2 reporter gene activity. | [14] |

| Inhibition of VCAM-1 Expression | THP-1 monocytes | As low as 0.625 µM | Inhibition of LPS-induced VCAM-1 expression. | [15] |

| Inhibition of Pro-inflammatory Cytokines (IL-6, TNFα, MCP-1) | THP-1 and RAW264.7 macrophages | Dose-dependent | Inhibition of LPS-induced cytokine secretion. | [15] |

| Reduction in Myocardial Infarct Size | Murine model of ischemia/reperfusion | Not specified | Significant reduction in infarct area to area at risk ratio (27.6 ± 7.9% vs. 50.1 ± 8.7%). | [16] |

| Inhibition of ROS Production (Nox1) | COS-7 cells expressing Nox1 | IC₅₀ of 6.5 µM | Concentration-dependent inhibition of ROS production. | [17] |

| Inhibition of ROS Production (Nox2) | COS-7 cells expressing Nox2 | IC₅₀ of 7.0 µM | Concentration-dependent inhibition of ROS production. | [17] |

| Upregulation of HO-1 Protein | Mouse keratinocytes | 10 µM | Time- and concentration-dependent upregulation of HO-1 protein. | [18] |

Key Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through its interaction with several critical signaling pathways. The diagram below illustrates the central role of 10-NO₂-OA in modulating these pathways to resolve inflammation.

Caption: Key signaling pathways modulated by this compound to exert its anti-inflammatory effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to investigate the anti-inflammatory properties of this compound.

In Vitro Macrophage Activation and Cytokine Analysis

Objective: To determine the effect of 10-NO₂-OA on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages in appropriate media and conditions.

-

Treatment: Pre-incubate the cells with varying concentrations of 10-NO₂-OA (e.g., 0.1 to 10 µM) for a specified period (e.g., 1-2 hours).

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the cell cultures to induce an inflammatory response.

-

Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for cytokine production.

-

Sample Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.

-

Data Analysis: Compare the cytokine levels in the 10-NO₂-OA-treated groups to the LPS-only control group to determine the inhibitory effect.

In Vivo Model of Acute Lung Injury (ALI)

Objective: To assess the therapeutic potential of 10-NO₂-OA in a mouse model of LPS-induced acute lung injury.

Methodology:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Induction of ALI: Anesthetize the mice and intratracheally instill a solution of LPS (e.g., 50 µg) to induce lung inflammation.[6]

-

Treatment: At a specified time point post-LPS administration (e.g., 30 minutes), intratracheally administer 10-NO₂-OA (e.g., 50 µg in a vehicle like 10% DMSO) or the vehicle control.[6]

-

Monitoring and Sample Collection: After a set period (e.g., 5.5 hours), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.[6]

-

Analysis of Inflammatory Markers:

-

BAL Fluid: Perform cell counts (total and differential) to assess inflammatory cell infiltration. Measure protein concentration as an indicator of vascular permeability. Quantify cytokine levels using ELISA.[6]

-

Lung Tissue: Process the lung tissue for histological analysis (e.g., H&E staining) to evaluate tissue damage and inflammation.[6] Measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.[14]

-

-

Data Analysis: Compare the inflammatory parameters in the 10-NO₂-OA-treated group to the LPS-treated control group.

Experimental Workflow for Investigating this compound's Anti-inflammatory Effects

The following diagram outlines a typical experimental workflow for a comprehensive investigation into the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo validation.

Caption: A typical experimental workflow for investigating the anti-inflammatory properties of this compound.

Conclusion and Future Directions

This compound represents a novel class of endogenous lipid mediators with potent anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including PPARγ, NF-κB, and Keap1/Nrf2, underscores its therapeutic potential for a wide range of inflammatory diseases. The data presented in this guide highlight the significant progress made in understanding the mechanisms of action of 10-NO₂-OA.

Future research should focus on further elucidating the downstream targets of 10-NO₂-OA and its effects on other immune cell types. The development of more specific and potent analogs of 10-NO₂-OA could also lead to improved therapeutic outcomes. As a naturally occurring molecule, 10-NO₂-OA holds great promise as a lead compound for the development of new anti-inflammatory drugs with potentially fewer side effects than current therapies. The lead compound for development, CXA-10, is a specific isomer of 10-NO₂-OA that has undergone pharmaceutical development.[4]

References

- 1. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer [frontiersin.org]

- 4. Nitro-Fatty Acids: New Drug Candidates for Chronic Inflammatory and Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nitrated fatty acid, this compound inhibits the neutrophil chemotaxis via peroxisome proliferator-activated receptor gamma in CLP-induced sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The nitrated fatty acid 10-nitro-oleate attenuates allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

The Therapeutic Potential of 10-Nitrooleate in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrooleate (10-NO2-OA), an endogenous electrophilic fatty acid nitroalkene, has emerged as a promising therapeutic candidate in a multitude of preclinical models of inflammatory and degenerative diseases. Formed through the reaction of nitric oxide-derived species with oleic acid, 10-NO2-OA exhibits pleiotropic signaling activities, primarily through covalent adduction to nucleophilic amino acid residues in key regulatory proteins. This technical guide provides an in-depth overview of the therapeutic potential of 10-NO2-OA, focusing on its efficacy in various preclinical settings, the underlying molecular mechanisms, and detailed experimental protocols.

Core Mechanisms of Action

10-NO2-OA exerts its biological effects through the modulation of several critical signaling pathways, positioning it as a multi-target therapeutic agent. Its primary mechanism involves the post-translational modification of proteins via Michael addition, a reversible reaction with cysteine and histidine residues.[1][2] This interaction alters the function of key signaling proteins, leading to potent anti-inflammatory, antioxidant, and cytoprotective responses.

The principal signaling pathways modulated by 10-NO2-OA include:

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: 10-NO2-OA is a potent partial agonist of PPARγ, a nuclear receptor that plays a central role in regulating inflammation and metabolism.[3][4][5] Activation of PPARγ by 10-NO2-OA leads to the transcriptional repression of pro-inflammatory genes.

-

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation: 10-NO2-OA activates the Nrf2 antioxidant response pathway.[3][5][6][7] It achieves this by modifying Keap1, the primary negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the subsequent expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[7][8]

-

Nuclear Factor-κB (NF-κB) Inhibition: 10-NO2-OA suppresses the pro-inflammatory NF-κB signaling pathway.[3][9][10] This is accomplished through direct alkylation of the p65 subunit of NF-κB, which inhibits its DNA-binding activity, as well as by preventing the degradation of the inhibitory IκB protein.[3][11]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway Inhibition: 10-NO2-OA has been shown to inhibit the JAK/STAT signaling cascade, which is crucial for mediating the inflammatory responses to various cytokines.[8][12]

Preclinical Efficacy of this compound